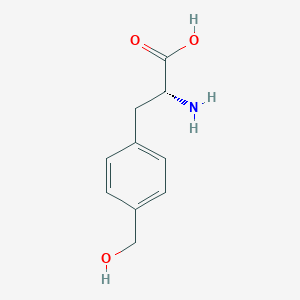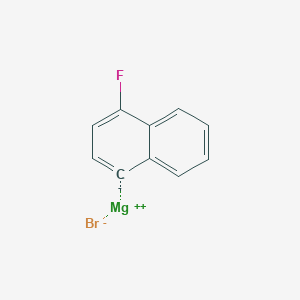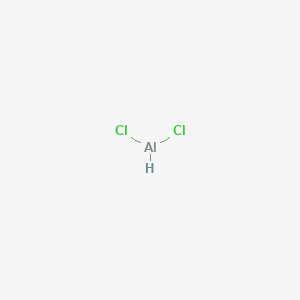
2-tert-butylsulfanyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butylsulfanyl-3-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylsulfanyl-3-methylpyridine typically involves the introduction of a tert-butylthio group to the 3-picoline molecule. One common method is the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butylsulfanyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-tert-butylsulfanyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-butylsulfanyl-3-methylpyridine depends on its specific interactions with molecular targets. The tert-butylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
4-Picoline: A positional isomer with the methyl group at the fourth position.
Uniqueness
2-tert-butylsulfanyl-3-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and potential biological activity compared to its parent compound and other isomers.
Propriétés
Numéro CAS |
18833-87-9 |
|---|---|
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
CPVCTMVHEUAOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC(C)(C)C |
SMILES canonique |
CC1=C(N=CC=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)











![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)

